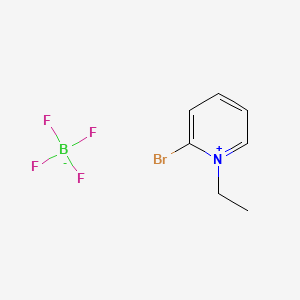

2-Bromo-1-ethylpyridinium tetrafluoroborate

説明

特性

IUPAC Name |

2-bromo-1-ethylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN.BF4/c1-2-9-6-4-3-5-7(9)8;2-1(3,4)5/h3-6H,2H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDXVQLBIAJTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BBrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236646 | |

| Record name | 2-Bromo-1-ethylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878-23-9 | |

| Record name | 2-Bromo-1-ethylpyridinium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-ethylpyridinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-ethylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-ethylpyridinium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-1-ethylpyridinium tetrafluoroborate CAS number 878-23-9

An In-depth Technical Guide to 2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS Number: 878-23-9), commonly abbreviated as BEP, is a highly efficient pyridinium-type coupling reagent pivotal in modern organic synthesis. Esteemed for its ability to facilitate the formation of amide and ester bonds with high reactivity and minimal racemization, BEP has become an indispensable tool, particularly in the challenging synthesis of sterically hindered and N-methylated peptides.[1][2] Its robust performance surpasses many traditional uronium- and phosphonium-type reagents, making it a reagent of choice for constructing complex molecular architectures in pharmaceutical and materials science research.[2][3] This guide provides a comprehensive overview of BEP, detailing its physicochemical properties, synthesis, mechanism of action, and field-proven applications, alongside practical protocols and safety considerations.

Physicochemical and Structural Properties

BEP is an ionic compound, typically appearing as a white to light-yellow crystalline solid, composed of a 1-ethyl-2-bromopyridinium cation and a non-nucleophilic tetrafluoroborate anion.[4][5] The presence of the stable tetrafluoroborate counterion contributes to the reagent's stability and solubility in a range of common organic solvents.[4][5]

| Property | Value | Reference(s) |

| CAS Number | 878-23-9 | [6][7] |

| Molecular Formula | C₇H₉BBrF₄N | [8] |

| Molecular Weight | 273.86 g/mol | [2][7] |

| Appearance | White to almost white powder or crystals | [4][9] |

| Melting Point | 102-107 °C | [2] |

| Purity | ≥97.0% to ≥98.0% (TLC/HPLC) | [9] |

| Solubility | Soluble in most organic solvents and water | [2][4][5] |

| Synonyms | BEP, α-bromo-N-ethyl pyridinium tetrafluoroborate | [5] |

Synthesis and Mechanism of Action

Synthesis of this compound (BEP)

The synthesis of BEP is generally achieved through the direct N-alkylation of 2-bromopyridine. The most common laboratory-scale preparation involves the reaction of 2-bromopyridine with a potent ethylating agent, triethyloxonium tetrafluoroborate, in an appropriate solvent like 1,2-dichloroethane.[5][6][10]

Caption: General mechanism for BEP-mediated amide coupling.

Core Applications in Drug Discovery and Synthesis

BEP's primary value lies in its application as a potent condensation reagent for constructing amide and ester linkages, which are fundamental in pharmaceutical chemistry. [3][9]

Synthesis of N-Methylated and Sterically Hindered Peptides

The greatest challenge in peptide synthesis is often the coupling of sterically demanding amino acids, such as N-methylated or Cα,Cα-dialkylated residues, which are crucial for developing peptides with enhanced stability and biological activity. [3]BEP excels in this domain.

-

High Reactivity and Low Racemization: BEP demonstrates high reactivity that enables efficient coupling of these hindered residues where other reagents may fail or require harsh conditions. [1][11]Critically, this high reactivity is coupled with a low propensity for racemization of the activated amino acid, preserving stereochemical integrity. [1][5]* Proven Success: Its efficacy has been validated in the successful synthesis of complex peptide fragments, including the 8-11 segment of Cyclosporin A and the pentapeptide moiety of Dolastatin 15, both of which contain challenging N-methylated residues. [1][5][6][11]

Ester and Amide Formation

Beyond peptide chemistry, BEP is a versatile reagent for general ester and amide synthesis. [2][9]It is particularly useful for creating active esters, hindered esters, and tert-butyl esters, broadening its utility across various organic synthesis pathways. [2]

Experimental Protocol: General Peptide Coupling

This protocol provides a trusted, step-by-step methodology for a standard solution-phase peptide coupling reaction using BEP. The causality for each step is explained to ensure scientific integrity and reproducibility.

Materials:

-

N-protected amino acid (1.0 equiv)

-

C-protected amino acid or peptide (1.1 equiv)

-

BEP (1.1 equiv)

-

Diisopropylethylamine (DIEA) (3.0 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

-

Dissolution: Dissolve the N-protected amino acid in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). Causality: Anhydrous and inert conditions are critical to prevent hydrolysis of the reagent and activated intermediates.

-

Cooling: Cool the solution to 0 °C using an ice bath. Causality: Cooling minimizes potential side reactions, including racemization, during the activation step.

-

Activation: Add BEP (1.1 equiv) and DIEA (1.0 equiv) to the solution. Stir for 10-15 minutes at 0 °C. Causality: BEP activates the carboxylic acid. DIEA acts as the base to form the initial carboxylate without being nucleophilic itself.

-

Amine Addition: Add the C-protected amino acid (1.1 equiv) and additional DIEA (2.0 equiv) to the reaction mixture. Causality: The second portion of the base neutralizes the amine salt (if applicable) and facilitates the coupling reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by TLC or LC-MS. Causality: Warming to room temperature provides sufficient energy to overcome the activation barrier for the coupling of hindered substrates.

-

Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude peptide by flash column chromatography or recrystallization as needed.

Comparative Analysis with Other Coupling Reagents

BEP's performance is best understood in comparison to other widely used coupling reagents. Its pyridinium-based structure offers distinct advantages over common uronium (HBTU) and phosphonium (BOP, PyBrOP) reagents, especially in demanding contexts. [2]

| Reagent | Type | Advantages | Disadvantages | Best For |

|---|---|---|---|---|

| BEP | Pyridinium | High reactivity, low racemization , good for hindered systems, water-soluble byproduct. [1][2] | Base and acid sensitive. [5] | N-methylated & sterically hindered peptides. [5][12] |

| HBTU | Uronium | Widely used, reliable for standard couplings. | Can cause guanidinylation of N-terminus; byproduct can be difficult to remove. | Routine solid-phase peptide synthesis. |

| BOP | Phosphonium | Very high reactivity. | Forms carcinogenic HMPA as a byproduct. | Hindered couplings where safety permits. |

| PyBrOP | Phosphonium | High reactivity, avoids HMPA byproduct. | More expensive, can be less efficient than BEP for some N-methylated residues. [2]| Hindered couplings as a safer BOP alternative. |

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. BEP is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: BEP is classified as a skin and eye irritant and may cause respiratory tract irritation. [8][13]The chemical, physical, and toxicological properties have not been fully investigated. [14]* Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [6]Work in a well-ventilated fume hood. For handling the solid, an N95 (US) or equivalent particulate respirator is recommended. [6][13]* Handling: Avoid dust formation and inhalation. [13]Prevent contact with skin and eyes.

-

Storage: BEP is sensitive to base and strong acids. [5]It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and moisture. [2][13]Long-term storage at -20°C is recommended for optimal stability, where it is stable for at least two years. [2]* Incompatibilities: Avoid contact with strong oxidizing agents, water, acids, and bases. [13]

Conclusion

This compound has firmly established itself as a superior coupling reagent in the synthetic chemist's toolbox. Its exceptional ability to mediate the formation of amide bonds in sterically demanding environments with high efficiency and fidelity makes it particularly valuable in drug discovery and peptide science. By understanding its mechanism, applications, and proper handling, researchers can leverage BEP to accelerate the synthesis of complex molecules and novel therapeutics.

References

- Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(3), 204–205. [Link]

- Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters. [Link]

- Industrial Applications of this compound: A Supplier's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Li, P. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate(BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis.

- This compound: A Potent Condensation Reagent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- SAFETY DATA SHEET - 2-Bromo-1-ethylpyridinium tetrafluorobor

Sources

- 1. 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis | Semantic Scholar [semanticscholar.org]

- 2. BEP - CAS-Number 878-23-9 - Order from Chemodex [chemodex.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 878-23-9: this compound [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-1-ethyl-pyridinium tetrafluoroborate = 97.0 T 878-23-9 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. nbinno.com [nbinno.com]

- 10. This compound | 878-23-9 [chemicalbook.com]

- 11. academic.oup.com [academic.oup.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to 2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Amide Bond Formation and the Rise of Pyridinium Salts

The synthesis of peptides and complex organic molecules is a cornerstone of drug discovery and development. At the heart of these syntheses lies the amide bond, a deceptively simple linkage that can be notoriously challenging to form efficiently and without side reactions, particularly when dealing with sterically hindered or racemization-prone amino acids. Over the years, a vast arsenal of coupling reagents has been developed to facilitate this crucial transformation. Among these, onium salts, such as those based on phosphonium and uronium scaffolds, have become indispensable tools for chemists.[1][2] This guide focuses on a specific and powerful class of pyridinium-based coupling reagents: 2-Bromo-1-ethylpyridinium tetrafluoroborate, commonly known as BEP.

BEP has emerged as a highly effective reagent, particularly in the synthesis of peptides containing challenging residues like N-methylated amino acids.[3][4][5] Its high reactivity, coupled with a low propensity for racemization, makes it a valuable asset in the synthesis of complex peptides and pharmaceutical intermediates.[6] This guide will provide a comprehensive overview of the physical and chemical properties of BEP, its mechanism of action, protocols for its use, and a discussion of its applications in modern organic synthesis.

Physicochemical Properties of BEP

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

Physical Properties

BEP is a white to off-white crystalline solid that is stable under recommended storage conditions.[7] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 878-23-9 | [3] |

| Molecular Formula | C₇H₉BBrF₄N | |

| Molecular Weight | 273.86 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 102-107 °C | [8][9] |

| Solubility | Soluble in polar organic solvents and water. Specific quantitative data is not readily available. | [10] |

Note on Solubility: While specific quantitative solubility data (e.g., g/100 mL) in common laboratory solvents like dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (ACN) is not widely published, BEP is generally considered to have good solubility in these polar organic solvents, which is a desirable characteristic for a coupling reagent used in a variety of reaction conditions.[10]

Chemical Properties and Stability

BEP's utility as a coupling reagent is derived from its chemical reactivity. The pyridinium ring, substituted with a bromine atom at the 2-position and an ethyl group on the nitrogen, creates a highly electrophilic center that is susceptible to nucleophilic attack. The tetrafluoroborate anion is a non-coordinating counterion, which contributes to the reagent's stability and reactivity.

BEP is stable under recommended storage conditions, which typically involve keeping it in a tightly sealed container in a cool, dry place.[7] It is important to avoid moisture, as the compound can be hygroscopic.[11] It is incompatible with strong oxidizing agents, acids, and bases.[7]

Mechanism of Action in Amide Bond Formation

The efficacy of BEP as a coupling reagent lies in its ability to activate a carboxylic acid, transforming the hydroxyl group into a better leaving group. This activation facilitates the subsequent nucleophilic attack by an amine to form the desired amide bond. The generally accepted mechanism involves the following key steps:

-

Activation of the Carboxylic Acid: The carboxylate, typically generated in situ by a non-nucleophilic base such as diisopropylethylamine (DIEA), attacks the electrophilic carbon at the 2-position of the pyridinium ring. This results in the displacement of the bromide ion and the formation of a highly reactive acyloxypyridinium intermediate.

-

Nucleophilic Attack by the Amine: The amine component of the reaction then attacks the carbonyl carbon of the activated acyloxypyridinium species.

-

Formation of the Amide Bond: The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the stable amide bond and the release of 2-hydroxy-1-ethylpyridinium tetrafluoroborate as a byproduct.

// Nodes CarboxylicAcid [label="R-COOH\n(Carboxylic Acid)"]; Base [label="Base (e.g., DIEA)"]; Carboxylate [label="R-COO⁻\n(Carboxylate)"]; BEP [label="BEP\n(2-Bromo-1-ethylpyridinium\ntetrafluoroborate)"]; ActivatedEster [label="Acyloxypyridinium Intermediate\n(Activated Ester)"]; Amine [label="R'-NH₂\n(Amine)"]; Tetrahedral [label="Tetrahedral Intermediate"]; Amide [label="R-CO-NH-R'\n(Amide Bond)"]; Byproduct [label="2-Hydroxy-1-ethylpyridinium\ntetrafluoroborate"];

// Edges CarboxylicAcid -> Carboxylate [label="- H⁺"]; Base -> Carboxylate [style=invis]; Carboxylate -> ActivatedEster [label="+ BEP\n- Br⁻"]; BEP -> ActivatedEster [style=invis]; Amine -> Tetrahedral [label="Nucleophilic Attack"]; ActivatedEster -> Tetrahedral [style=invis]; Tetrahedral -> Amide [label="Collapse"]; Tetrahedral -> Byproduct [label="Release"]; }

Figure 1. Proposed mechanism of amide bond formation using BEP.

Synthesis of this compound

BEP is typically synthesized via the N-alkylation of 2-bromopyridine. The most common method involves the reaction of 2-bromopyridine with triethyloxonium tetrafluoroborate.[12][13] This reaction is generally high-yielding and produces the desired product as a stable, crystalline solid.

General Synthetic Protocol

-

Reaction Setup: 2-Bromopyridine is dissolved in a suitable anhydrous solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: A solution of triethyloxonium tetrafluoroborate in the same solvent is added to the 2-bromopyridine solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Workup and Isolation: Upon completion, the reaction mixture is typically worked up by precipitation of the product through the addition of a less polar solvent, such as diethyl ether. The resulting solid is then collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as acetone/ether, to yield pure this compound.[4]

// Nodes Reactant1 [label="2-Bromopyridine"]; Reactant2 [label="Triethyloxonium\ntetrafluoroborate"]; Solvent [label="Anhydrous Solvent\n(e.g., DCM)"]; Reaction [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="N-Alkylation"]; Workup [label="Precipitation\n(e.g., with Diethyl Ether)"]; Purification [label="Recrystallization\n(e.g., Acetone/Ether)"]; Product [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", label="BEP"];

// Edges Reactant1 -> Reaction; Reactant2 -> Reaction; Solvent -> Reaction [style=dashed]; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Figure 2. General workflow for the synthesis of BEP.

Experimental Protocols for Amide Bond Formation using BEP

The following is a general protocol for a solution-phase peptide coupling reaction using BEP. This can be adapted for the synthesis of other amides.

Solution-Phase Peptide Coupling

-

Preparation of Reactants:

-

Dissolve the N-protected amino acid (1.0 equivalent) and the C-protected amino acid or peptide (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF or DCM).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (2.0-3.0 equivalents), to the solution.

-

-

Activation and Coupling:

-

To the stirred solution, add BEP (1.0-1.2 equivalents) portion-wise at room temperature or 0 °C.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within a few hours.

-

-

Workup:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.

-

Wash the organic layer successively with a weak acid solution (e.g., 5% citric acid or 1M HCl), a weak base solution (e.g., 5% sodium bicarbonate), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure peptide.

-

Applications in Synthesis

The primary application of BEP is as a coupling reagent in amide and ester synthesis. Its high reactivity and low racemization rates make it particularly well-suited for challenging synthetic targets.

Peptide Synthesis

BEP has demonstrated exceptional performance in the synthesis of peptides containing sterically hindered amino acids and N-methylated amino acids.[3][4][5] These residues are notoriously difficult to couple using standard reagents due to steric hindrance and the increased propensity for side reactions. The successful synthesis of fragments of complex natural products like Cyclosporine A and Dolastatin 15 highlights the utility of BEP in this demanding area.[3][5]

Ester Synthesis

In addition to amide bond formation, BEP can also be employed in the synthesis of esters. The mechanism is analogous to amide synthesis, with an alcohol acting as the nucleophile instead of an amine. This makes BEP a versatile reagent for a range of condensation reactions.[6]

Comparative Performance

Safety and Handling

BEP is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7][9]

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]

Conclusion

This compound (BEP) is a powerful and versatile coupling reagent for the synthesis of amides and esters. Its high reactivity, low propensity for racemization, and efficacy in coupling sterically hindered and N-methylated amino acids make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. While more extensive quantitative data on its solubility and comparative performance would be beneficial, the available information clearly demonstrates its utility in overcoming common challenges in amide bond formation. As the demand for more complex and challenging synthetic targets continues to grow, reagents like BEP will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

References

- 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate(BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis | Request PDF. (2025).

- This compound: A Potent Condensation Reagent for Peptide Synthesis and Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- New Trends in Peptide Coupling Reagents. (2001).

- 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. (2000). Semantic Scholar. [Link]

- 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. (2000). Chemistry Letters. [Link]

- 2-Bromo-1-ethyl-pyridinium tetrafluoroborate, >=97.0% (T). (n.d.).

- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011).

- MSDS of 2-Bromo-1-ethylpyridinium tetrafluorobor

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 878-23-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis | Semantic Scholar [semanticscholar.org]

- 6. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. capotchem.cn [capotchem.cn]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. 2-Bromo-1-ethyl-pyridinium tetrafluoroborate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound [oakwoodchemical.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-ethylpyridinium tetrafluoroborate from 2-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Bromo-1-ethylpyridinium tetrafluoroborate, a versatile reagent in organic chemistry, particularly in the field of peptide synthesis. The document delves into the underlying chemical principles, a detailed experimental protocol, safety considerations, and characterization of the final product, designed to equip researchers with the knowledge for its successful preparation and application.

Introduction and Significance

This compound (BEP) is a powerful coupling reagent utilized in the formation of amide bonds, especially in the synthesis of peptides containing sterically hindered or N-methylated amino acid residues.[1] Its utility stems from its ability to activate carboxylic acids, facilitating nucleophilic attack by amines to form amides with high efficiency and low racemization.[1] The synthesis of BEP involves the quaternization of the nitrogen atom in 2-bromopyridine with an ethyl group, a classic example of an SN2 reaction on a heteroaromatic system. This guide will focus on a common and effective method for its preparation using triethyloxonium tetrafluoroborate as the ethylating agent.

Reaction Mechanism and Principles

The synthesis of this compound is achieved through the N-alkylation of 2-bromopyridine. The reaction proceeds as follows:

Scheme 1: Synthesis of this compound

The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic ethyl group of the triethyloxonium tetrafluoroborate. Triethyloxonium tetrafluoroborate is a potent ethylating agent, significantly more reactive than simpler ethyl halides, due to the highly electrophilic nature of the oxonium ion.[1] The tetrafluoroborate anion is a non-nucleophilic counter-ion, which is crucial for the stability of the resulting pyridinium salt.

The choice of solvent is important to ensure the solubility of both the reactants and to facilitate the reaction. Dichloromethane or 1,2-dichloroethane are commonly employed for this purpose.[2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 2-Bromopyridine | C₅H₄BrN | 158.00 |

| Triethyloxonium tetrafluoroborate | (C₂H₅)₃OBF₄ | 189.99 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 |

| Acetone | C₃H₆O | 58.08 |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 |

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Inert gas (Nitrogen or Argon) supply

-

Magnetic stir plate

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Synthesis Procedure

It is imperative to conduct this reaction under an inert atmosphere (e.g., nitrogen or argon) as triethyloxonium tetrafluoroborate is highly moisture-sensitive.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, dissolve 2-bromopyridine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Ethylating Agent: Cool the solution in an ice bath to 0 °C. To this stirred solution, add triethyloxonium tetrafluoroborate (1.0 - 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, a precipitate may form. If so, collect the solid by filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Precipitation: Add anhydrous diethyl ether to the concentrated solution or the reaction mixture to precipitate the crude product.

-

Isolation: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

Purification

The crude product is purified by recrystallization.[2]

-

Dissolution: Dissolve the crude solid in a minimal amount of hot acetone.

-

Crystallization: Slowly add anhydrous diethyl ether to the acetone solution until the solution becomes cloudy.

-

Cooling: Allow the solution to cool to room temperature, and then place it in a freezer (approximately -20 °C) for several hours to facilitate complete crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 102-108 °C[3][4] |

| Molecular Formula | C₇H₉BBrF₄N |

| Molecular Weight | 273.86 g/mol |

Spectroscopic Data (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the protons on the pyridinium ring, which will be shifted downfield compared to the starting 2-bromopyridine due to the positive charge on the nitrogen.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two carbons of the ethyl group and the five carbons of the pyridinium ring. The carbon attached to the bromine will have a characteristic chemical shift.

-

FT-IR: The infrared spectrum will show characteristic peaks for the aromatic C-H stretching, C=C and C=N stretching of the pyridinium ring, and C-H stretching and bending of the ethyl group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak for the cation [C₇H₉BrN]⁺.

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

2-Bromopyridine: Is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.

-

Triethyloxonium tetrafluoroborate: Is a highly reactive and corrosive substance. It reacts violently with water and is a strong alkylating agent. It is crucial to handle it under inert and anhydrous conditions. Avoid inhalation and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Dichloromethane: Is a suspected carcinogen and can cause skin and eye irritation.

-

This compound: The final product should be handled with care. It is an irritant and should be stored in a cool, dark, and dry place.[2]

Always consult the Safety Data Sheets (SDS) for all reagents before starting the synthesis.

Workflow and Relationships Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- Li, P.; Xu, J.-C. 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate(BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters2000, 29 (3), 204–205.

- ResearchGate. 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate(BEP)

- Wikipedia.

- Organic Syntheses.

- Semantic Scholar. 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP)

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Potent Condensation Reagent for Peptide Synthesis and Organic Chemistry. [Link]

Sources

The Definitive Guide to 2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP): Mechanism and Application in Advanced Synthesis

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP) has emerged as a formidable coupling reagent in the synthetic chemist's arsenal, demonstrating exceptional efficacy in the formation of amide and ester bonds, particularly in challenging systems susceptible to racemization and steric hindrance. This technical guide provides an in-depth exploration of the core mechanism of action of BEP, grounded in established chemical principles and supported by empirical evidence. We will dissect the activation of carboxylic acids, the nature of the key intermediates, and the subsequent nucleophilic substitution that leads to product formation. Furthermore, this document furnishes detailed, field-proven protocols for the application of BEP in the synthesis of N-methylated peptides and sterically hindered esters, complete with quantitative data to underscore its superior performance over conventional coupling reagents. This guide is intended to serve as an authoritative resource for researchers seeking to leverage the unique capabilities of BEP to overcome complex synthetic challenges.

Introduction: The Rise of Onium Salt Coupling Reagents

The efficient formation of amide bonds is a cornerstone of organic and medicinal chemistry, pivotal to the synthesis of peptides, pharmaceuticals, and a vast array of functional molecules.[1] The development of coupling reagents has been driven by the need to achieve high yields and preserve stereochemical integrity, especially when dealing with complex and sensitive substrates.[1] Onium-type reagents, characterized by a positively charged central atom (typically phosphorus, nitrogen, or sulfur), have gained prominence for their ability to activate carboxylic acids under mild conditions.[1]

This compound (BEP) belongs to the class of pyridinium-based onium salts.[2] Its analogues, such as the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), have long been recognized for their utility in condensation reactions.[3] BEP distinguishes itself through its enhanced reactivity and its particular suitability for the coupling of sterically hindered and N-methylated amino acids, which are notoriously difficult to incorporate without significant side reactions and racemization.[4][5][6][7][8] This guide will elucidate the chemical principles that underpin these advantages.

The Core Mechanism of Action: A Stepwise Elucidation

The efficacy of this compound as a coupling reagent lies in its ability to convert a carboxylic acid into a highly reactive acyl-pyridinium intermediate. This process can be broken down into two key stages: activation of the carboxylic acid and subsequent nucleophilic attack.

Stage 1: Activation of the Carboxylic Acid

The reaction is initiated by the deprotonation of the carboxylic acid (R-COOH) by a mild, non-nucleophilic base, typically a tertiary amine such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This generates a carboxylate anion (R-COO⁻), which then acts as a nucleophile.

The carboxylate anion attacks the C2 position of the pyridinium ring of BEP. The bromine atom at this position is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nature of the positively charged pyridinium nitrogen. This nucleophilic aromatic substitution results in the formation of a highly reactive O-acyl-pyridinium intermediate and the release of a bromide ion.

Caption: Activation of a carboxylic acid by BEP.

Stage 2: Nucleophilic Attack and Product Formation

The O-acyl-pyridinium intermediate is highly electrophilic at the carbonyl carbon, making it susceptible to attack by a nucleophile (Nu-H), which can be an amine (for amide synthesis) or an alcohol (for ester synthesis). The nucleophile attacks the activated carbonyl group, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the desired amide or ester product and 1-ethyl-2-pyridone as a byproduct.

The pyridone byproduct is generally soluble in common organic solvents and can be easily removed during workup, simplifying product purification.

Caption: Nucleophilic attack on the activated intermediate.

Experimental Protocols and Performance Data

The true measure of a coupling reagent lies in its practical application and performance. The following sections provide detailed protocols for the use of BEP in both peptide and ester synthesis, along with comparative data that highlights its advantages.

Synthesis of N-Methylated Peptides

The synthesis of peptides containing N-methylated amino acids is challenging due to the increased steric bulk and reduced nucleophilicity of the secondary amine. BEP has proven to be a highly effective reagent for these demanding couplings.

Experimental Protocol: Solution-Phase Synthesis of a Dipeptide

-

Dissolution: Dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to the solution and stir for 10 minutes at room temperature.

-

BEP Addition: Add this compound (BEP) (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reactions are typically complete within a few hours at room temperature.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Performance Data:

The following table summarizes the yield and extent of racemization for the synthesis of Z-Phg-MeVal-OMe using different coupling reagents.

| Coupling Reagent | Yield (%) | D-Isomer (%) |

| BEP | 91 | <1 |

| BOP | 85 | 3.2 |

| HBTU | 82 | 4.5 |

| PyBOP | 88 | 2.8 |

Data adapted from literature reports.

The data clearly demonstrates the superiority of BEP in providing a higher yield with significantly lower racemization compared to other common coupling reagents.

Synthesis of Sterically Hindered Esters

The formation of esters from sterically demanding carboxylic acids and/or alcohols can be sluggish and low-yielding with standard methods. BEP facilitates these challenging esterifications under mild conditions.

Experimental Protocol: Esterification of a Hindered Carboxylic Acid

-

Reagent Mixture: In a round-bottom flask, combine the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and this compound (BEP) (1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Base Addition: Add triethylamine (TEA) (2.0 eq) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) if necessary.

-

Monitoring and Workup: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic extract with dilute acid, saturated bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the ester by column chromatography.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and HPLC. The high yields and purity of the products, coupled with the low levels of racemization, serve as an internal validation of the method's efficacy. The straightforward workup procedure and the ease of removal of the 1-ethyl-2-pyridone byproduct further contribute to the reliability and trustworthiness of BEP-mediated couplings.

Conclusion

This compound is a highly efficient and versatile coupling reagent for the synthesis of amides and esters. Its mechanism of action, proceeding through a highly reactive O-acyl-pyridinium intermediate, enables the coupling of sterically hindered and racemization-prone substrates under mild conditions. The experimental protocols and performance data presented in this guide validate the superiority of BEP in challenging synthetic applications, particularly in the field of peptide chemistry. For researchers and drug development professionals, BEP offers a robust and reliable solution to overcome synthetic hurdles and accelerate the development of complex molecules.

References

- Li, P.; Xu, J. C. 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters2000, 29 (3), 204–205. [Link]

- Li, P.; Xu, J. C. A Novel Thiazolium Type Peptide Coupling Reagent for Hindered Amino Acids. Tetrahedron Letters1999, 40 (46), 8301-8304. [Link]

- Ningbo Inno Pharmchem Co., Ltd. This compound: A Potent Condensation Reagent for Peptide Synthesis and Organic Chemistry. [Link]

- Albericio, F.; Bofill, J. M.; El-Faham, A.; Kates, S. A. On the Use of PyBOP®. The Journal of Organic Chemistry1998, 63 (26), 9678–9683. [Link]

- Coste, J.; Le-Nguyen, D.; Castro, B. PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters1990, 31 (2), 205-208. [Link]

- Knorr, R.; Trzeciak, A.; Bannwarth, W.; Gillessen, D. New coupling reagents in peptide chemistry. Tetrahedron Letters1989, 30 (15), 1927-1930. [Link]

- Castro, B.; Dormoy, J. R.; Evin, G.; Selve, C. Reactifs de couplage peptidique I: L'hexafluorophosphate de benzotriazolyl N-oxy trisdimethylamino phosphonium (B.O.P.). Tetrahedron Letters1975, 16 (14), 1219-1222. [Link]

- Ye, Z.; Li, P.; Xu, J. The Development of Highly Efficient Onium-Type Peptide Coupling Reagents Based Upon Rational Molecular Design. Current Pharmaceutical Design2005, 11 (3), 353-371. [Link]

- Han, Y.; Albericio, F.; Barany, G. Occurrence and minimization of C-terminal 3-(1-piperidinyl)alanine formation during Fmoc/tBu solid-phase peptide synthesis. The Journal of Organic Chemistry1997, 62 (13), 4307–4312. [Link]

- PubChem.

- El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews2011, 111 (11), 6557–6602. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. scribd.com [scribd.com]

- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 6. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 7. Mukaiyama Aldol Addition [organic-chemistry.org]

- 8. thieme-connect.com [thieme-connect.com]

The Efficacy and Application of 2-Bromo-1-ethylpyridinium Tetrafluoroborate (BEP) as a Premier Coupling Reagent in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, particularly in the assembly of complex peptides and pharmacologically relevant molecules, the choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving stereochemical integrity. 2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP) has emerged as a powerful and versatile coupling reagent, demonstrating exceptional efficacy in the formation of amide and ester bonds. This technical guide provides a comprehensive overview of BEP, detailing its mechanism of action, advantages over other reagents, and detailed protocols for its application in both solution-phase and solid-phase synthesis. With a focus on challenging synthetic targets, such as N-methylated peptides and sterically hindered systems, this document serves as an essential resource for chemists seeking to leverage the unique capabilities of BEP in their research and development endeavors.

Introduction: The Need for Advanced Coupling Reagents

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, proteins, and a vast array of pharmaceutical agents. The direct condensation of a carboxylic acid and an amine is often inefficient, necessitating the use of coupling reagents to activate the carboxylic acid and facilitate the reaction under mild conditions. While numerous coupling reagents have been developed, the synthesis of sterically hindered or racemization-prone peptides, particularly those containing N-methylated amino acids, presents a significant challenge.

This compound (BEP), a pyridinium-type coupling reagent, has proven to be a highly effective solution for these demanding synthetic challenges.[1][2] It offers high reactivity, rapid reaction times, and a notable reduction in racemization compared to many commonly used carbodiimide, phosphonium, and uronium-type reagents.[3][4] Its utility has been demonstrated in the successful synthesis of complex peptide fragments, including segments of Cyclosporin A and Dolastatin 15.[1][5]

Physicochemical Properties of BEP

A clear understanding of the physical and chemical properties of a reagent is critical for its effective and safe use.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | BEP |

| CAS Number | 878-23-9 |

| Molecular Formula | C₇H₉BBrF₄N |

| Molecular Weight | 273.86 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 102-104 °C |

| Solubility | Soluble in most organic solvents such as DMF, DCM, and acetonitrile |

Mechanism of Action: Carboxyl Group Activation

The efficacy of BEP as a coupling reagent lies in its ability to efficiently activate a carboxylic acid, converting it into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. The generally accepted mechanism proceeds through the formation of a reactive acyloxypyridinium species.

The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically diisopropylethylamine (DIEA) or triethylamine (TEA), to form a carboxylate anion. This anion then attacks the electrophilic C2 position of the 2-bromo-1-ethylpyridinium cation, displacing the bromide ion and forming the highly reactive O-acyloxypyridinium intermediate. This intermediate is then readily attacked by the amine nucleophile to form the desired amide bond, regenerating the pyridinium salt.

Advantages of BEP in Peptide Synthesis

BEP offers several distinct advantages over other classes of coupling reagents, making it particularly suitable for challenging synthetic applications.

-

High Reactivity and Efficiency: BEP facilitates rapid and efficient coupling, often leading to higher yields in shorter reaction times compared to reagents like DCC or even some phosphonium salts.[4][5]

-

Low Racemization: One of the most significant advantages of BEP is its ability to suppress racemization, a critical factor in maintaining the stereochemical integrity of peptides.[1] This is particularly important when coupling sterically hindered or N-methylated amino acids.

-

Efficacy with Hindered Systems: BEP has demonstrated exceptional performance in the coupling of sterically demanding amino acids, where other reagents may fail or give low yields.[6]

-

Versatility: It is effective for both solution-phase and solid-phase peptide synthesis (SPPS).[5]

-

Avoidance of Toxic Byproducts: Unlike phosphonium-based reagents such as BOP, which can generate carcinogenic hexamethylphosphoramide (HMPA) as a byproduct, the byproducts of BEP-mediated reactions are generally less hazardous.

Comparative Performance Data

While direct, side-by-side comparative studies under identical conditions are not always available in the literature, the following table synthesizes reported observations on the performance of BEP relative to other common coupling reagents.

| Reagent | Relative Reactivity | Racemization Tendency | Suitability for N-Methylated Peptides | Notes |

| BEP | High | Low | Excellent | Particularly effective for sterically hindered couplings.[1][5] |

| HBTU/HATU | High | Low to Moderate | Good | Generally very effective, but can be less so for highly hindered systems compared to BEP.[3][4] |

| BOP | High | Low | Good | Use is often avoided due to the formation of carcinogenic HMPA. |

| DCC/DIC | Moderate | High | Moderate | Prone to forming N-acylurea byproducts and causing significant racemization without additives. |

Experimental Protocols

The following protocols are provided as a general guide for the application of BEP in organic synthesis. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Solution-Phase Amide Coupling

This protocol outlines a general procedure for the coupling of a carboxylic acid and an amine in solution using BEP.

Step-by-Step Methodology:

-

Reactant Preparation: In a clean, dry flask, dissolve the carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in a suitable anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂, or MeCN) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA) (2.0-3.0 eq), to the reaction mixture and stir for 5-10 minutes.

-

BEP Addition: Add this compound (BEP) (1.1-1.5 eq) to the reaction mixture in one portion.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the organic layer successively with a weak aqueous acid (e.g., 1 M HCl or 5% citric acid), a weak aqueous base (e.g., saturated NaHCO₃ solution), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for the coupling of an amino acid to a resin-bound peptide using BEP in an Fmoc-based SPPS strategy.

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin-bound peptide in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes.

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF (2 x 10-15 minutes).

-

Washing: Thoroughly wash the resin with DMF, DCM, and MeOH to remove residual piperidine and byproducts.

-

Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq), BEP (3-5 eq), and a non-nucleophilic base such as DIEA (6-10 eq) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the pre-activated amino acid solution to the resin and agitate the mixture at room temperature for 1-4 hours.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF, DCM, and MeOH to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

Next Cycle: If the coupling is complete, proceed to the Fmoc deprotection step for the next amino acid in the sequence.

Conclusion: A Valuable Tool for Modern Synthesis

This compound has established itself as a highly valuable and efficient coupling reagent in the synthetic chemist's toolbox. Its ability to mediate the formation of amide and ester bonds with high yields and low racemization, particularly in challenging cases involving sterically hindered or N-methylated substrates, makes it an indispensable tool for the synthesis of complex peptides and other organic molecules. The straightforward protocols and the avoidance of highly toxic byproducts further enhance its appeal for both academic research and industrial applications in drug discovery and development. As the demand for more complex and structurally diverse molecules continues to grow, the utility of BEP is poised to expand, solidifying its role as a premier coupling reagent in modern organic synthesis.

References

- Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(3), 204–205.

- BenchChem. (2025). A Comparative Guide to BOP Reagent vs. HBTU for Peptide Synthesis Efficiency. BenchChem.

- BenchChem. (2025). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. BenchChem.

- Li, P., & Xu, J. C. (2001). The development of highly efficient onium-type peptide coupling reagents based upon rational molecular design. Journal of Peptide Research, 58(2), 129–139.

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

- Li, P., & Xu, J. C. (2000). Total Synthesis of Cyclosporin O Both in Solution and in the Solid Phase Using Novel Thiazolium-, Immonium-, and Pyridinium-Type Coupling Reagents: BEMT, BDMP, and BEP. The Journal of Organic Chemistry, 65(10), 2951–2958.

- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio.

- Han, Y., & Albericio, F. (2014). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 70(5), 975-992.

Sources

- 1. sci-hub.box [sci-hub.box]

- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The development of highly efficient onium-type peptide coupling reagents based upon rational molecular design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemist's Choice: A Technical Guide to 2-Bromo-1-ethylpyridinium Tetrafluoroborate (BEP) for Advanced Organic Synthesis

Abstract

In the intricate world of synthetic chemistry, particularly in the high-stakes arena of drug development and peptide science, the choice of a coupling reagent can dictate the success or failure of a synthetic campaign. This guide provides an in-depth technical analysis of 2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP), a pyridinium salt-based coupling reagent that has emerged as a powerful tool for the formation of amide and ester bonds. We will dissect its mechanism of action, elucidate its key advantages through comparative data, and provide field-proven protocols for its application. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage the unique capabilities of BEP to overcome challenging synthetic hurdles, such as the coupling of sterically hindered or racemization-prone amino acids.

Introduction: The Need for Precision in Molecular Assembly

The synthesis of complex organic molecules, from therapeutic peptides to functional materials, is a testament to the chemist's ability to control the formation of specific chemical bonds with high fidelity. Amide and ester linkages are cornerstones of molecular architecture, yet their construction is not always trivial. The direct condensation of a carboxylic acid and an amine or alcohol is a thermodynamically unfavorable process, necessitating the activation of the carboxylic acid component. This has led to the development of a vast arsenal of "coupling reagents," each with its own distinct profile of reactivity, selectivity, and propensity for side reactions.

Among these, this compound (BEP) has carved a niche for itself as a highly efficient and reliable reagent, particularly in scenarios where other common activators falter.[1][2] This guide will serve as a comprehensive resource for understanding and effectively implementing BEP in your synthetic endeavors.

Physicochemical Properties of BEP

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use.

| Property | Value |

| CAS Number | 878-23-9 |

| Molecular Formula | C₇H₉BBrF₄N |

| Molecular Weight | 273.86 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 103-107 °C |

| Solubility | Soluble in most polar organic solvents (e.g., DMF, DCM, acetonitrile) |

The Mechanism of Action: Activating the Carboxyl Group

The efficacy of BEP lies in its ability to convert a weakly electrophilic carboxylic acid into a highly reactive intermediate. The generally accepted mechanism for 2-halopyridinium salts involves the formation of a reactive O-acylpyridinium salt.

In the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic C2 position of the pyridinium ring of BEP, displacing the bromide ion. This forms a highly reactive O-acylpyridinium intermediate. This intermediate is now primed for nucleophilic attack by an amine or alcohol, leading to the formation of the desired amide or ester bond and the release of 1-ethyl-2-pyridone as a water-soluble byproduct, which simplifies purification.

Figure 2: Workflow for solution-phase peptide coupling using BEP.

Step-by-Step Methodology:

-

To a solution of N-benzyloxycarbonyl-L-valine (Z-Val-OH, 1.1 equivalents) and L-N-methylleucine methyl ester hydrochloride (H-N(Me)Leu-OMe·HCl, 1.0 equivalent) in dry dichloromethane (DCM, 0.1 M), add diisopropylethylamine (DIEA, 2.2 equivalents) at room temperature.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Add this compound (BEP, 1.1 equivalents) in one portion.

-

Stir the reaction mixture at 0 °C for 15 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired dipeptide.

Fmoc-Solid-Phase Peptide Synthesis (Fmoc-SPPS)

BEP can be effectively integrated into standard Fmoc-SPPS protocols.

Step-by-Step Methodology for a Coupling Cycle:

-

Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with BEP (3 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3 x 1 minute) and dichloromethane (DCM) (3 x 1 minute).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Proceed to the next deprotection and coupling cycle.

General Esterification

Step-by-Step Methodology:

-

Dissolve the carboxylic acid (1.0 equivalent), the alcohol (1.2 equivalents), and DIEA (1.5 equivalents) in dry DCM or acetonitrile (0.2 M).

-

Add BEP (1.2 equivalents) to the solution at room temperature.

-

Stir the mixture at room temperature and monitor the reaction by TLC. For less reactive alcohols or sterically hindered acids, gentle heating (40-50 °C) may be required.

-

Upon completion, perform an aqueous work-up as described in the peptide coupling protocol (Section 5.1).

-

Purify the crude product by column chromatography.

Applications Beyond Peptide Synthesis

While peptide synthesis is the most prominent application of BEP, its utility extends to other areas of organic synthesis requiring the formation of amide or ester bonds.

-

General Amide Synthesis: BEP can be used for the coupling of simple carboxylic acids and amines to form a wide range of amides, including those that are challenging to synthesize by other methods.

-

Macrolactamization: The high efficiency of BEP makes it a candidate for intramolecular cyclization reactions to form macrolactams, which are common structural motifs in natural products.

-

Esterification of Hindered Alcohols: BEP can facilitate the esterification of sterically hindered secondary and tertiary alcohols, which are often poor nucleophiles.

The application of BEP in glycosylation is not well-documented in the current literature. While other pyridinium salts have been employed in this context, BEP's primary and validated role remains in the activation of carboxylic acids for amide and ester bond formation.

Safety and Handling

BEP is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling the dust.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from moisture.

Always consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

This compound is a potent and versatile coupling reagent that offers significant advantages for the synthesis of amides and esters. Its high reactivity, coupled with its remarkable ability to suppress racemization, makes it an invaluable tool for overcoming challenges associated with sterically hindered and N-methylated substrates. By understanding its mechanism of action and following robust experimental protocols, researchers can harness the power of BEP to accelerate their synthetic programs and achieve their molecular design goals with greater efficiency and precision.

References

- A Comparative Guide to BOP Reagent vs. HBTU for Peptide Synthesis Efficiency. (n.d.). BenchChem.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).

- Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(3), 204–205.

- Request PDF | 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate(BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis | (2000-03-01) 2-Bromo-1-ethyl pyridinium tetrafluoroborate (BEP) was firstly utilized to the synthesis of peptides containing N-methyl amino acid residues both...

- The Synthesis of Sterically Hindered Amides. (2015). CHIMIA International Journal for Chemistry, 69(4), 188-191.

- 2-Bromo-1-ethyl-pyridinium tetrafluoroborate ≥ 97.0 T 878-23-9. (n.d.). Sigma-Aldrich.

- Comparative study of methods to couple hindered peptides. (1995). International Journal of Peptide and Protein Research, 45(6), 553-61.

- Fmoc Solid-Phase Peptide Synthesis. (2015). Methods in Molecular Biology, 1348, 33-50.

- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal, 11(1), 88.

- Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology, 33(3), 239-51.

- 2-Bromo-1-ethylpyridinium tetrafluorobor

- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).

- This compound: A Potent Condensation Reagent for Peptide Synthesis and Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- View of The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA.

- Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. (2001). Tetrahedron, 57(10), 1999-2007.

- Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. (2023).

- Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024). Molecules, 29(4), 785.

- Coupling Reagents. (n.d.). Aapptec Peptides.

- Request PDF | 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate(BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis | 2-Bromo-1-ethyl pyridinium tetrafluoroborate (BEP) was firstly utilized to the synthesis of peptides containing N-methyl amino acid...

- 2-Bromo-1-ethylpyridinium tetrafluorobor

- Carboxylic acid reactions overview. (n.d.). Khan Academy.

- Carboxylic Acids Important Reactions - Carboxylic Acids - MC

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Bromo-1-ethylpyridinium tetrafluoroborate in Organic Solvents

For Immediate Release

[SHANGHAI, CN – January 10, 2026] – As a pivotal reagent in modern synthetic chemistry, particularly in peptide synthesis, understanding the solubility characteristics of 2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP) is paramount for reaction optimization, purification, and overall process efficiency. This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the solubility of BEP in organic solvents, methodologies for its quantitative determination, and the underlying chemical principles.

Introduction: The Significance of this compound (BEP)

This compound, a white crystalline solid with a melting point in the range of 102-107°C, is widely recognized as a highly effective coupling reagent.[1][2][3] Its primary application lies in the formation of amide and ester bonds, a critical step in the synthesis of peptides and other complex organic molecules.[4][5] The efficiency and low racemization rates offered by BEP have cemented its role in the synthesis of challenging peptide sequences, including N-methylated peptides.[5][6]

The solubility of BEP in the reaction medium is a critical parameter that directly influences its reactivity and the homogeneity of the reaction mixture. A thorough understanding of its solubility profile across a range of organic solvents is therefore essential for designing robust and scalable synthetic protocols. While qualitatively described as soluble in most organic solvents, detailed quantitative data is often application-specific and requires empirical determination.

Understanding the Solubility of Pyridinium-Based Ionic Liquids

This compound belongs to the class of compounds known as ionic liquids (ILs) or, more specifically, organic salts that are liquid at or near room temperature. The solubility of pyridinium-based ILs is a complex interplay of factors related to both the cation and the anion.[7]

Key determinants of solubility include:

-

Cation Structure: The length and nature of the alkyl substituent on the pyridinium ring can influence the van der Waals interactions and the overall hydrophobicity or lipophilicity of the cation.

-

Anion Identity: The tetrafluoroborate (BF₄⁻) anion contributes to the ionic and hydrogen bonding capabilities of the salt.

-

Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capacity of the organic solvent are crucial in determining its ability to solvate the pyridinium cation and the tetrafluoroborate anion.

Generally, pyridinium ionic liquids can dissolve a wide array of both polar and nonpolar compounds, highlighting their versatility as solvents themselves.[7] This tunable nature of their properties makes a generalized solubility prediction challenging and underscores the need for experimental evaluation.[8]

Qualitative Solubility Profile of this compound

Based on its application in peptide synthesis, which frequently employs polar aprotic solvents, a qualitative assessment of BEP's solubility can be inferred.

| Solvent Class | Expected Solubility | Rationale |

| Polar Aprotic | High | Solvents like Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN), and Dimethyl Sulfoxide (DMSO) are effective at solvating both the pyridinium cation and the tetrafluoroborate anion, leading to good solubility. |

| Polar Protic | Moderate to High | Solvents such as isopropanol and ethanol can engage in hydrogen bonding, potentially leading to good solubility. However, the reactivity of the solvent with the coupling reagent should be considered. |

| Nonpolar | Low to Moderate | In nonpolar solvents like toluene and hexanes, the ion-dipole interactions required to dissolve the ionic salt are weak, resulting in limited solubility. |

Quantitative Determination of Solubility: A Step-by-Step Experimental Protocol

The following protocol outlines a reliable method for the quantitative determination of the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the solubility of BEP is depicted in the following diagram:

Caption: Factors influencing the solubility of BEP in organic solvents.

Conclusion

References

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Potent Condensation Reagent for Peptide Synthesis and Organic Chemistry.

- ChemicalBook. This compound | 878-23-9.

- Sigma-Aldrich. 2-Bromo-1-ethyl-pyridinium tetrafluoroborate = 97.0 T 878-23-9.

- BOC Sciences. This compound (CAS 878-23-9).

- PubChem. This compound.

- Santa Cruz Biotechnology. 2-Bromo-1-ethyl-pyridinium tetrafluoroborate | CAS 878-23-9.

- Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204-205.

- Longdom Publishing. Solvent Properties of Pyridinium Ionic Liquids.

- Organic Chemistry Portal. Ionic Liquids.

- ResearchGate. 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate(BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis | Request PDF.

Sources

handling and storage precautions for 2-Bromo-1-ethylpyridinium tetrafluoroborate

An In-Depth Technical Guide to the Safe Handling and Storage of 2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound (BEP)

This compound, commonly referred to as BEP in synthetic chemistry, is a versatile and powerful coupling reagent.[1][2][3] It is particularly valued in the field of peptide synthesis, including for challenging N-methylated peptides, where it demonstrates high reactivity and low racemization.[1][2][3] BEP is also employed in the synthesis of complex natural product fragments like those of Cyclosporine A and Dolastatin 15.[1][2][3] Its utility extends to the formation of amides and esters, making it a valuable tool in organic synthesis.[4][5]

However, the same reactivity that makes BEP an effective reagent necessitates a thorough understanding of its properties to ensure safe handling and storage. This guide provides a comprehensive overview of best practices, moving beyond a simple recitation of safety data sheet (SDS) information to explain the causality behind recommended procedures. Our objective is to empower researchers with the knowledge to work with BEP safely and effectively.

Hazard Identification and Risk Assessment: A Mechanistic Perspective

BEP is classified as a hazardous chemical, and a comprehensive risk assessment should be conducted before any work commences. The primary hazards are associated with its irritant and potentially corrosive nature.

Primary Hazards:

-